BenchChemオンラインストアへようこそ!

VCP746

A1 adenosine receptor bitopic ligand binding affinity

VCP746 is a rationally designed, bitopic (hybrid) adenosine receptor agonist composed of an adenosine moiety covalently linked via a 6-carbon benzamidohexyl spacer to the A1 adenosine receptor (A1AR) positive allosteric modulator VCP171. This unique structural design enables concomitant engagement of both orthosteric and allosteric sites on the A1AR, yielding substantially improved binding affinity, biased intracellular signaling, and a functional profile that separates on-target cytoprotection from on-target bradycardia.

Molecular Formula C35H36F3N7O6S
Molecular Weight 739.7712
CAS No. 1582751-84-5
Cat. No. B611649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVCP746
CAS1582751-84-5
SynonymsVCP-746;  VCP 746;  VCP746; 
Molecular FormulaC35H36F3N7O6S
Molecular Weight739.7712
Structural Identifiers
SMILESO=C(C1=C(C2=CC=CC(C(F)(F)F)=C2)C(C(C3=CC=CC=C3)=O)=C(N)S1)NCCCCCCNC4=C5N=CN([C@@H]6O[C@H](CO)[C@@H](O)[C@H]6O)C5=NC=N4
InChIInChI=1S/C35H36F3N7O6S/c36-35(37,38)21-12-8-11-20(15-21)23-24(26(47)19-9-4-3-5-10-19)30(39)52-29(23)33(50)41-14-7-2-1-6-13-40-31-25-32(43-17-42-31)45(18-44-25)34-28(49)27(48)22(16-46)51-34/h3-5,8-12,15,17-18,22,27-28,34,46,48-49H,1-2,6-7,13-14,16,39H2,(H,41,50)(H,40,42,43)/t22-,27-,28-,34-/m1/s1
InChIKeyBXNCSGUIWDCTBJ-QQLQPOFESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VCP746 (CAS 1582751-84-5): A Bitopic Adenosine Receptor Agonist with Dual A1/A2B Pharmacology for Cardioprotection Research


VCP746 is a rationally designed, bitopic (hybrid) adenosine receptor agonist composed of an adenosine moiety covalently linked via a 6-carbon benzamidohexyl spacer to the A1 adenosine receptor (A1AR) positive allosteric modulator VCP171 [1]. This unique structural design enables concomitant engagement of both orthosteric and allosteric sites on the A1AR, yielding substantially improved binding affinity, biased intracellular signaling, and a functional profile that separates on-target cytoprotection from on-target bradycardia [1][2]. Beyond its A1AR activity, VCP746 was subsequently identified as a high-affinity, high-potency agonist at the adenosine A2B receptor (A2BAR), where it stimulates anti-fibrotic signalling in cardiac and renal-derived cells [3]. The compound is commercially available as a research-grade tool compound (≥98% HPLC purity) from major suppliers .

Why In-Class Adenosine Receptor Agonists Cannot Substitute for VCP746 in Cardioprotection and Anti-Fibrotic Studies


Prototypical A1AR orthosteric agonists such as CPA (N6-cyclopentyladenosine) and R-PIA produce potent cardioprotection but are invariably accompanied by profound bradycardia, atrioventricular block, and hypotension—on-target adverse effects mediated by the same A1AR that preclude their therapeutic or experimental use at cardioprotective doses [1]. Similarly, endogenous adenosine and the pan-agonist NECA lack receptor subtype selectivity and are rapidly metabolized, confounding interpretation in native systems. The A1AR-selective partial agonist capadenoson, while reducing bradycardia, still produces A1AR-mediated heart rate decreases in vivo and exhibits a distinct bias profile [1][2]. The clinically trialed neladenoson, despite a bias signature similar to VCP746 at the A1R, is a highly selective A1R agonist with only weak, biased agonism at the A2BR—meaning it lacks the dual A1/A2B pharmacology that underlies VCP746's combined anti-hypertrophic and anti-fibrotic activities [3]. VCP746 is uniquely positioned as the only tool compound that simultaneously delivers (i) bitopic A1AR engagement with biased signaling away from calcium mobilization, (ii) potent A2BAR agonism driving anti-fibrotic responses, and (iii) validated separation of cardioprotection from haemodynamic side effects across multiple native and in vivo models.

Quantitative Differentiation Guide: VCP746 vs. Closest Adenosine Receptor Agonist Comparators


Bitopic Binding Mode Delivers ~100-Fold Affinity Gain at the A1AR vs. Parent Moieties Adenosine and VCP171

VCP746's hybrid design enables simultaneous orthosteric and allosteric site engagement, yielding a Ki of 58.9–60 nM at the human A1AR expressed in FlpIn-CHO cells—a gain of approximately 50-fold over adenosine (Ki = 2.95 μM) and approximately 26-fold over the allosteric modulator VCP171 (Ki = 1.55 μM) [1]. Functional potency gains are even larger: VCP746 stimulates [35S]GTPγS binding with an EC50 of 0.89 nM vs. 93.3 nM for adenosine (~105-fold shift) and 977 nM for VCP171 (~1,100-fold shift) in hA1AR-CHO membranes . In the PNAS study, VCP746 displayed the highest affinity among six linker-length variants tested (pKi = 7.23 ± 0.17), with a bell-shaped relationship between linker length and affinity observed, identifying the 6-carbon linker as optimal [1].

A1 adenosine receptor bitopic ligand binding affinity allosteric modulation

A1AR Biased Agonism: ~30-Fold Preference for cAMP Inhibition over ERK1/2 Phosphorylation vs. Prototypical Agonists

Applying an operational model of agonism to concentration-response data, VCP746 exhibited an approximately 30-fold preference for the inhibition of forskolin-stimulated cAMP accumulation relative to ERK1/2 phosphorylation when compared to the reference orthosteric agonist R-PIA in FlpIn-CHO cells stably expressing the human A1AR [1]. In contrast, prototypical A1AR agonists (R-PIA, CPA, NECA, and MeCCPA) did not display significant bias for any pathway assessed [2]. Furthermore, in a comprehensive bias profiling study across multiple signaling pathways (cAMP, ERK1/2, Akt1/2/3, and intracellular Ca2+ mobilization), VCP746 and capadenoson were the only agonists showing significant bias away from calcium mobilization relative to all other pathways tested, whereas prototypical agonists clustered together with no significant bias profile [2].

biased agonism functional selectivity A1 adenosine receptor cAMP ERK1/2

Anti-Hypertrophic Efficacy: VCP746 More Potent Than CPA in Neonatal Rat Cardiac Myocytes Across Multiple Stimuli

In a neonatal rat cardiac myocyte (NCM) hypertrophy model, VCP746 significantly inhibited [3H]-leucine incorporation stimulated by IL-1β (10 ng/mL), TNF-α (10 ng/mL), or Ang II (100 nmol/L), and its anti-hypertrophic effect was qualitatively reported as more potent than that of the prototypical A1AR agonist CPA [1]. VCP746 suppressed mRNA expression of hypertrophy biomarkers ANP, β-MHC, and α-SKA at concentrations as low as 1 nM, demonstrating a broad mechanistic basis for its anti-hypertrophic action [1]. In a separate conference abstract report, VCP746 (100 nM) reduced IL-1β- and TNF-α-stimulated NCM hypertrophy to 85.1 ± 4.3% and 91.7 ± 3.1% of unstimulated control, respectively (P < 0.0001 vs. stimulus alone) [2]. The MTT assay confirmed neither CPA nor VCP746 affected cell viability, ruling out cytotoxicity as a confounding factor [1].

cardiac hypertrophy cardiomyocyte A1 adenosine receptor anti-remodelling

Cardioprotection Without Bradycardia: VCP746 Separates Cytoprotection from Heart Rate Effects Unlike CPA and Other Orthosteric Agonists

In simulated ischemia (SI) assays, VCP746 (300 nM) protected rat H9c2(2-1) embryonic cardiomyoblasts against cell death, with the greatest protective effect among all ligands tested including R-PIA, CPA, and VCP900; this effect was abolished by the A1AR antagonist DPCPX [1]. In neonatal rat ventricular cardiomyocytes (NCMs), both VCP746 (1 μM) and CPA (100 nM) prevented cell death induced by 3 h of SI [1]. Critically, in isolated rat atrial preparations, CPA and VCP900 caused an almost complete reduction in heart rate, whereas VCP746 had no substantial effect on atrial rate, even at concentrations that produced maximal cytoprotection (1 μM) [1]. In conscious rat in vivo studies, the A1AR-selective agonists CCPA and the partial agonist capadenoson both produced significant A1AR-mediated bradycardia, whereas VCP746 produced increases in heart rate and renal and mesenteric vascular conductance that were not mediated by A1 receptors, but rather via A2 receptor activation [2].

cardioprotection ischemia-reperfusion bradycardia atrial heart rate biased agonism

A2BAR Agonism: VCP746 Is Nearly Two Orders of Magnitude More Potent Than NECA at the Human A2B Receptor

In FlpIn-CHO cells stably expressing the human A2BAR, VCP746 was characterized as a high-affinity, high-potency A2BAR agonist that stimulated both Gs-mediated (cAMP) and Gq-mediated (IP1 accumulation) signal transduction with an apparent lack of system bias relative to prototypical A2BAR agonists NECA and BAY 60-6583 [1]. VCP746 was nearly two orders of magnitude more potent than NECA at activating the A2B receptor, as subsequently confirmed in independent ex vivo vasodilation studies where VCP746 displayed a vasodilator pEC50 of 10.1 ± 0.3 in rat isolated renal preparations, ranking it as the most potent among tested agonists including BAY 60-6583 and neladenoson [2]. In contrast, neladenoson exhibited only weak, biased agonism at the A2BR, while VCP746 displayed more 'adenosine-like' full signaling at this receptor [2]. The distinct agonist profile is consistent with an atypical, bivalent binding mode at the A2BAR [1].

A2B adenosine receptor Gs signaling Gq signaling vasodilation anti-fibrotic

Anti-Fibrotic Activity: VCP746 Inhibits TGF-β1- and Ang II-Mediated Collagen Synthesis in Cardiac Fibroblasts and Renal Mesangial Cells

In isolated neonatal rat cardiac fibroblasts (NCF), VCP746 stimulated potent inhibition of both TGF-β1- and angiotensin II-mediated collagen synthesis, an effect selectively reversed by an A2BAR antagonist, confirming A2BAR mediation [1]. Quantitatively, VCP746 (1 μM) reduced AngII-mediated NCF collagen synthesis to 104.8 ± 5.1% of unstimulated control (P < 0.05 vs. AngII alone) and TGF-β1-mediated collagen synthesis to 142.8 ± 4.8% of unstimulated control (P < 0.0001 vs. TGF-β1 alone) [2]. Similar attenuation of TGF-β1-mediated collagen synthesis was demonstrated in renal mesangial cells (RMC), indicating the anti-fibrotic action is not limited to cardiac tissue [1][2]. This dual anti-hypertrophic (A1AR-mediated) and anti-fibrotic (A2BAR-mediated) profile in a single molecule distinguishes VCP746 from receptor-selective agents that address only one arm of adverse cardiac remodelling [1].

cardiac fibrosis collagen synthesis A2B adenosine receptor renal fibrosis cardio-renal syndrome

VCP746: Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


A1AR Biased Signaling Studies: Pathway-Selective Activation of cAMP over ERK1/2 and Calcium

When the research objective is to dissect A1AR-mediated signaling pathways with a biased agonist, VCP746 is the strongest available tool. Its ~30-fold bias toward cAMP inhibition over ERK1/2 phosphorylation (relative to R-PIA) and its significant bias away from intracellular calcium mobilization—confirmed across multiple independent studies [1]—enable interrogation of Gi-mediated cAMP responses without concomitant activation of calcium-dependent or ERK1/2-dependent pathways that are engaged by prototypical agonists like CPA, R-PIA, or NECA. This bias fingerprint is directly linked to the compound's ability to promote cytoprotection without bradycardia in native systems [1][2], making VCP746 the reference biased agonist for A1AR signaling pathway dissection.

In Vitro and Ex Vivo Cardioprotection Assays Requiring Haemodynamic Neutrality

For ischemia-reperfusion or simulated ischemia studies where A1AR-mediated cardioprotection must be achieved without confounding heart rate changes, VCP746 is irreplaceable. The compound protects H9c2 cardiomyoblasts (300 nM) and neonatal ventricular cardiomyocytes (1 μM) against ischemia-induced cell death to an extent comparable to or exceeding CPA, yet does not affect isolated rat atrial heart rate even at maximally cytoprotective concentrations [1]. This contrasts sharply with CPA and VCP900, which cause near-complete atrial rate suppression at cardioprotective concentrations [1]. In conscious rat studies, VCP746's cardiovascular effects (increased heart rate, renal and mesenteric vasodilation) are mediated via A2 rather than A1 receptors, further confirming the absence of A1AR-mediated bradycardia in vivo [3].

Dual A1/A2B Pharmacology Models: Simultaneous Anti-Hypertrophic and Anti-Fibrotic Investigation

In models of adverse cardiac remodelling where both cardiomyocyte hypertrophy and cardiac fibroblast collagen deposition need to be addressed, VCP746 is the only commercially available single agent with validated dual activity. The compound reduces hypertrophy in neonatal rat cardiac myocytes at nanomolar concentrations via A1AR biased agonism, while simultaneously inhibiting TGF-β1- and Ang II-mediated collagen synthesis in cardiac fibroblasts via A2BAR agonism [1][2]. Its anti-fibrotic activity extends to renal mesangial cells, supporting cardio-renal syndrome models [2]. The A2BAR-dependence of the anti-fibrotic effect has been confirmed by selective antagonist reversal [1]. Researchers studying the intersection of A1AR and A2BAR signaling in cardiac or renal fibrosis should select VCP746 over single-receptor agonists such as CPA (A1AR-only), BAY 60-6583 (A2BAR-only), or neladenoson (A1R-selective with weak A2BR activity) [3].

Bitopic Ligand Pharmacology: Mechanistic Studies of Orthosteric/Allosteric Receptor Engagement

VCP746 serves as a validated reference compound for studying bitopic (dual orthosteric/allosteric) ligand pharmacology at GPCRs. Its binding mode—simultaneous engagement of the orthosteric adenosine site and a topographically distinct allosteric site—has been mechanistically validated through competition binding experiments showing mixed competitive/noncompetitive antagonism patterns with the orthosteric antagonist DPCPX [1]. The dramatic affinity gain (~100-fold over constituent moieties) and unique biased signaling profile are direct functional consequences of this bitopic mechanism [1]. Researchers developing or profiling new bitopic GPCR ligands can use VCP746 as a positive control for bitopic pharmacology, as it remains one of the most thoroughly characterized examples of a rationally designed bitopic agonist with demonstrated (patho)physiological relevance [1][2].

Quote Request

Request a Quote for VCP746

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.